Methanediol

Catalog No.
S570984
CAS No.
463-57-0
M.F
CH2(OH)2
CH4O2
M. Wt
48.041 g/mol
Availability
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Methanediol

CAS Number

463-57-0

Product Name

Methanediol

IUPAC Name

methanediol

Molecular Formula

CH2(OH)2
CH4O2

Molecular Weight

48.041 g/mol

InChI

InChI=1S/CH4O2/c2-1-3/h2-3H,1H2

InChI Key

CKFGINPQOCXMAZ-UHFFFAOYSA-N

SMILES

C(O)O

Synonyms

methylene glycol

Canonical SMILES

C(O)O

Methanediol is the simplest member of the class of methanediols that is methane in which two of the hydrogens have been substituted by hydroxy groups. It is a member of methanediols, an aldehyde hydrate and a one-carbon compound.

Methanediol (CAS 463-57-0), the simplest geminal diol, is the predominant chemical species (>99%) in aqueous formaldehyde solutions, functioning as a highly stable, liquid-phase C1 building block [1]. Unlike highly reactive anhydrous formaldehyde gas or solid polymeric paraformaldehyde, methanediol acts as a dynamic thermodynamic reservoir that safely and continuously releases trace amounts of active monomeric formaldehyde[2]. For industrial procurement, specifying standardized methanediol solutions ensures precise volumetric dosing, immediate homogeneous reactivity, and the avoidance of spontaneous polymerization, making it a highly practical choice for scalable cross-linking, catalytic C1 valorization, and advanced synthesis workflows.

Substituting aqueous methanediol with solid paraformaldehyde introduces severe kinetic bottlenecks, as the polymeric solid requires energy-intensive thermal depolymerization (often >115 °C in aprotic systems) and prolonged dissolution times to yield kinetically active monomeric species [1]. Conversely, attempting to utilize anhydrous formaldehyde gas presents extreme handling hazards, requiring specialized pressurized equipment and risking spontaneous, highly exothermic runaway polymerization [2]. Procuring methanediol directly circumvents these heterogeneous reaction kinetics and stability issues, providing a thermodynamically stabilized, immediately processable liquid that ensures reproducible batch-to-batch dosing without the need for aggressive thermal activation or hazardous gas handling.

Controlled C1 Release via High Hydration Equilibrium

Methanediol operates as a dynamic thermodynamic reservoir, heavily favoring the hydrated diol form with an equilibrium constant (K_hyd) of approximately 2200 at 298 K, maintaining <0.1% free reactive formaldehyde in solution[1]. In contrast, anhydrous formaldehyde gas consists of 100% free monomer, which is highly susceptible to spontaneous runaway polymerization. This massive thermodynamic shift provides a >99.9% reduction in instantaneous reactive monomer concentration, ensuring that highly exothermic cross-linking reactions proceed at a controllable rate.

Evidence DimensionFree monomer concentration and hydration equilibrium constant
Target Compound DataMethanediol (Aqueous): K_hyd ≈ 2200 at 298 K; <0.1% free formaldehyde
Comparator Or BaselineAnhydrous Formaldehyde Gas: 100% free monomer
Quantified Difference>99.9% reduction in instantaneous reactive monomer concentration
ConditionsAqueous solution at 298 K vs. pure gas phase

Enables safe, controlled dosing in highly exothermic cross-linking reactions, preventing the runaway polymerization risks associated with anhydrous gas.

Immediate Kinetic Availability vs. Polymeric Precursors

Aqueous methanediol provides 100% of its C1 payload in an immediately available, homogeneous liquid phase at ambient temperature (20 °C) [1]. When substituting with solid paraformaldehyde, the polymeric diols require significant thermal input (often >115 °C in polar aprotic solvents) or strong acid/base catalysis to decompose into active monomers [2]. Utilizing methanediol eliminates this high-temperature thermal depolymerization step entirely, drastically reducing energy consumption and process time.

Evidence DimensionActive species availability without thermal activation
Target Compound DataMethanediol: 100% immediately available in homogeneous liquid phase at 20 °C
Comparator Or BaselineParaformaldehyde (Solid): Requires heating >115 °C to decompose polymeric diols
Quantified DifferenceEliminates the >115 °C thermal depolymerization step
ConditionsAmbient temperature (20 °C) liquid-phase reactions vs. solid suspension heating

Crucial for temperature-sensitive syntheses where the heating required to depolymerize paraformaldehyde would degrade sensitive substrates or catalysts.

Endergonic to Exergonic Shift in Catalytic Syngas Conversion

In bimetallic catalytic systems, the formation of methanediol in an aqueous environment fundamentally alters the thermodynamics of syngas conversion, shifting the reaction to an exergonic process (ΔG < 0 kJ/mol, K > 1.5) and achieving 100% selectivity at 80 °C [1]. By comparison, attempting to form anhydrous formaldehyde in the gas phase is highly endergonic (ΔG > +34 kJ/mol, K < 10^-6) [1]. This >34 kJ/mol favorable thermodynamic shift allows the reaction to proceed efficiently at low temperatures.

Evidence DimensionGibbs free energy of formation (ΔG)
Target Compound DataMethanediol (in water): Exergonic formation (ΔG < 0 kJ/mol)
Comparator Or BaselineAnhydrous Formaldehyde (gas phase): Endergonic formation (ΔG > +34 kJ/mol)
Quantified Difference>34 kJ/mol favorable thermodynamic shift
ConditionsBimetallic NiRu catalysis at 80 °C in aqueous media vs. gas phase

Allows chemical manufacturers to capture and utilize C1 feedstocks at mild temperatures, drastically lowering energy costs compared to gas-phase processes.

Enhanced OH Radical Scavenging in Photochemical Applications

In aqueous photochemical processes, methanediol demonstrates significantly higher reactivity with hydroxyl radicals compared to common stabilizers like methanol. The gaseous bimolecular rate coefficient for the dehydrated active species of methanediol with OH radicals is 8.5 × 10^-12 cm3 molecule^-1 s^-1, whereas methanol achieves only 7.65 × 10^-13 cm3 molecule^-1 s^-1 [1]. This ~11.1-fold increase in reactivity ensures that methanediol acts as a far more effective radical scavenger and hydrolysis reservoir in photolytic environments.

Evidence DimensionBimolecular rate coefficient with OH radicals
Target Compound DataMethanediol (active species): 8.5 × 10^-12 cm3 molecule^-1 s^-1
Comparator Or BaselineMethanol: 7.65 × 10^-13 cm3 molecule^-1 s^-1
Quantified Difference~11.1-fold higher reactivity with OH radicals
ConditionsPhotolysis and radical scavenging kinetics at room temperature

Makes methanediol a highly effective participant in aqueous photochemical and advanced oxidation processes compared to simple alcohols.

Temperature-Sensitive Homogeneous Cross-Linking

Methanediol serves as a highly effective C1 electrophile for cross-linking delicate biomolecules or thermally labile polymers, as its immediate liquid-phase availability at 20 °C avoids the aggressive heating (>115 °C) required to depolymerize solid paraformaldehyde[1].

Low-Temperature Catalytic Syngas Valorization

In bimetallic (e.g., NiRu) catalytic systems, utilizing an aqueous environment to form methanediol shifts the thermodynamics of syngas conversion from endergonic to exergonic, enabling high-yield C1 capture at just 80 °C[2].

Advanced Aqueous Photochemical Processing

Due to its ~11.1-fold higher reactivity with OH radicals compared to methanol, methanediol functions as an enhanced radical scavenger and water reservoir in aqueous photolysis and advanced oxidation workflows[3].

XLogP3

-1

Other CAS

463-57-0
71946-83-3

Wikipedia

Methanediol

Dates

Last modified: 02-18-2024
Ritson et al. Prebiotic synthesis of simple sugars by photoredox systems chemistry. Nature Chemistry, doi: 10.1038/nchem.1467, published online 30 September 2012 http://www.nature.com/nchem
Liu et al. Prebiotic photoredox synthesis from carbon dioxide and sulfite. Nature Chemistry, DOI: 10.1038/s41557-021-00789-w, published online 11 October 2021

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